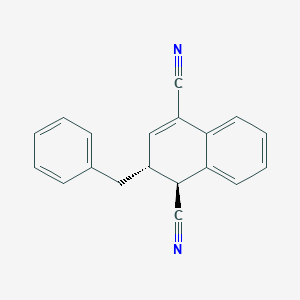
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chiral organic compound with significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, followed by a series of functional group transformations to introduce the benzyl and dicarbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral ligands and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarbonitrile
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxylic acid
- (1S,2R)-2-Benzyl-1,2-dihydroxycyclohexane-1,4-dicarboxamide
Uniqueness
(1S,2R)-2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific stereochemistry and the presence of both benzyl and dicarbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
83242-09-5 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
(1S,2R)-2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2/t15-,19+/m1/s1 |
InChI Key |
LZVSBTLVHASVIJ-BEFAXECRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C=C(C3=CC=CC=C3[C@H]2C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


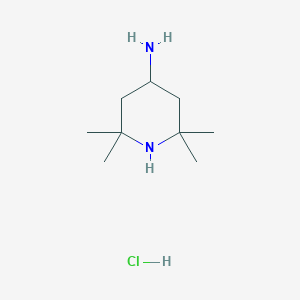
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
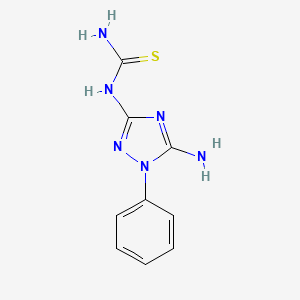
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
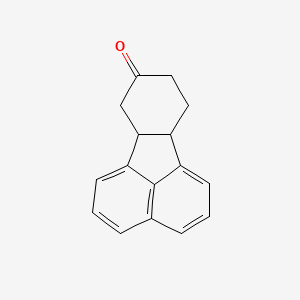
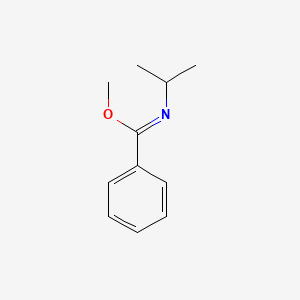
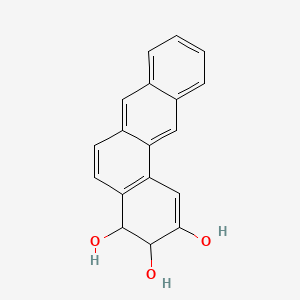
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
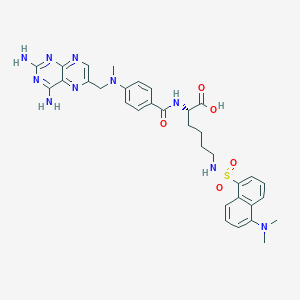
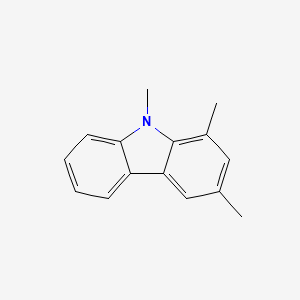
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)


